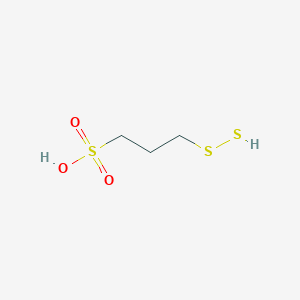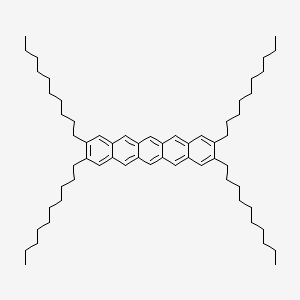
2,3,9,10-Tetrakis(decyl)pentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9,10-Tetrakis(decyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This compound is known for its enhanced solubility and stability, making it a valuable material in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrakis(decyl)pentacene typically involves the functionalization of pentacene with decyl groups. One common method includes the use of a direct-reduction approach of quinone intermediates using a carbon tetrabromide-promoted Meerwein–Ponndorf–Verley reduction. This method yields the desired compound as a purple-red solid with high solubility in common organic solvents such as hexane, dichloromethane, benzene, acetone, methanol, and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,9,10-Tetrakis(decyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pentacene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pentacene derivatives, quinones, and hydroquinones, which have distinct properties and applications in organic electronics and materials science .
Aplicaciones Científicas De Investigación
2,3,9,10-Tetrakis(decyl)pentacene has several scientific research applications:
Organic Electronics: Used in the fabrication of OFETs and OPVs due to its high charge mobility and stability.
Material Science: Employed in the development of new organic semiconductors with enhanced solubility and processability.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,3,9,10-Tetrakis(decyl)pentacene in organic electronics involves its ability to transport charge efficiently. The decyl groups enhance solubility and prevent aggregation, allowing for better film formation and charge mobility. The compound interacts with molecular targets such as electrodes and other organic materials, facilitating charge transfer and improving device performance .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,9,10-Tetrakis(trimethylsilyl)pentacene
- 2,3,9,10-Tetrakis(phenyl)pentacene
- 2,3,9,10-Tetrakis(butyl)pentacene
Uniqueness
2,3,9,10-Tetrakis(decyl)pentacene is unique due to its long decyl chains, which significantly enhance its solubility in organic solvents compared to other derivatives. This property makes it particularly suitable for solution-based processing techniques, reducing the cost and complexity of device fabrication .
Propiedades
Número CAS |
499138-98-6 |
|---|---|
Fórmula molecular |
C62H94 |
Peso molecular |
839.4 g/mol |
Nombre IUPAC |
2,3,9,10-tetrakis-decylpentacene |
InChI |
InChI=1S/C62H94/c1-5-9-13-17-21-25-29-33-37-51-41-55-45-59-49-61-47-57-43-53(39-35-31-27-23-19-15-11-7-3)54(40-36-32-28-24-20-16-12-8-4)44-58(57)48-62(61)50-60(59)46-56(55)42-52(51)38-34-30-26-22-18-14-10-6-2/h41-50H,5-40H2,1-4H3 |
Clave InChI |
PRVLRFFONYOPCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)
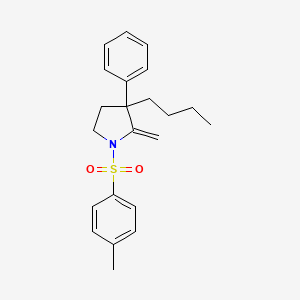
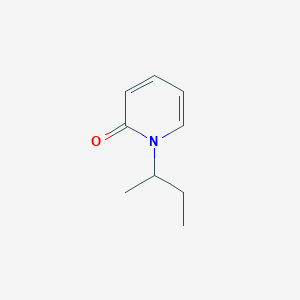

![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)


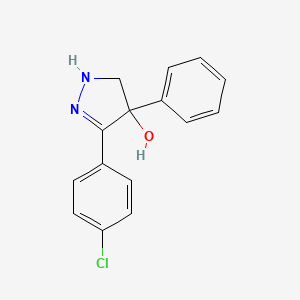
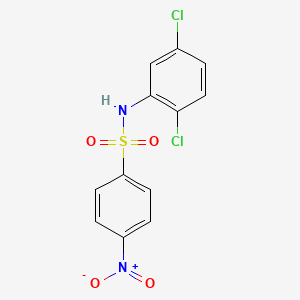
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

